![molecular formula C24H19ClN2O3 B3004372 [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone CAS No. 477713-40-9](/img/structure/B3004372.png)

[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

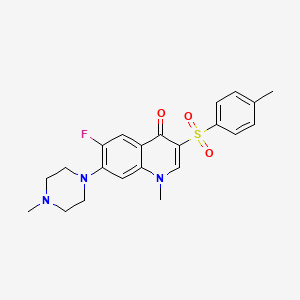

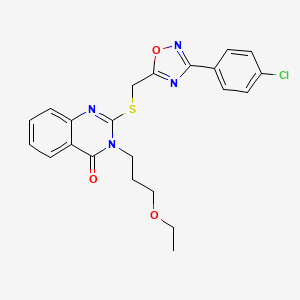

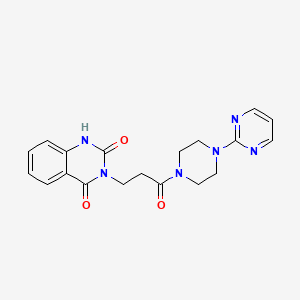

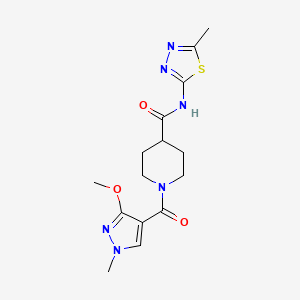

The compound of interest, “[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone,” is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The pyrazole ring is a common motif in medicinal chemistry, often associated with central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects . The presence of substituents like chlorophenyl and methoxyphenyl groups can significantly influence the biological activity and physical properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of the compound , the synthesis would likely involve the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups through a series of steps, including alkylation, acylation, and possibly a cyclization reaction to form the pyrazole core. The synthesis of similar compounds has been reported, where the introduction of various aryl groups has been shown to affect the pharmacological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms. The substitution pattern on the pyrazole ring and the nature of the aryl groups attached to it are crucial for the biological activity and molecular interactions of the compound. Structural observations using techniques like X-ray crystallography can provide insights into the regiochemistry and conformational preferences of these molecules . Additionally, molecular docking studies can predict the binding affinity of these compounds to biological targets, which is essential for understanding their potential as therapeutic agents .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the electronic nature of the substituents and the pyrazole ring itself. The presence of electron-withdrawing groups like chloro and electron-donating groups like methoxy can influence the reactivity of the compound. For instance, the carbonyl group in the structure is a potential site for nucleophilic attack, while the nitrogen atoms could be sites for electrophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of halogens and methoxy groups can affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound. Vibrational spectroscopy and computational methods like density functional theory (DFT) can be used to study the vibrational spectra and molecular orbitals, providing insights into the electronic properties of the compound . Theoretical calculations of properties like hyperpolarizability can also indicate the potential of these compounds for applications in materials science .

Scientific Research Applications

Antifungal Activity

- Lv et al. (2013) synthesized a series of methanone derivatives, including compounds with a structure similar to the query compound. They found that these compounds showed promising antifungal activities, especially those with 4-chlorophenyl and 3-methoxyphenyl groups (Lv et al., 2013).

Anticancer and HIV Properties

- Patel et al. (2013) prepared thiazolidin-4-one derivatives with a structure related to the query compound. They noted that these compounds exhibited excellent properties in terms of anticancer and HIV activities, surpassing the compound (Patel et al., 2013).

Structural Analyses and Isomorphism

- Swamy et al. (2013) discussed the isomorphism of methyl- and chloro-substituted heterocyclic analogues, adhering to the chlorine-methyl exchange rule. This study contributes to understanding the structural properties of such compounds (Swamy et al., 2013).

Antimicrobial Activity

- Kumar et al. (2012) synthesized a series of pyrazoline methanones, revealing that those containing methoxy groups, similar to the query compound, showed high antimicrobial activity (Kumar et al., 2012).

Molecular Docking and Quantum Chemical Calculations

- Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound structurally similar to the query, highlighting its potential biological effects based on molecular docking results (Viji et al., 2020).

In Vivo Antiinflammatory and In Vitro Antibacterial Activity

- Ravula et al. (2016) synthesized novel pyrazoline derivatives, one of which was structurally similar to the query compound, and found significant antiinflammatory and antibacterial activities in these compounds (Ravula et al., 2016).

Mechanism of Action

Target of action

Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its targets. Some pyrazole derivatives are known to inhibit mitochondrial respiration by blocking electron transport in the respiratory chain .

Biochemical pathways

Pyrazole derivatives can affect various biochemical pathways. For example, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of pyrazole derivatives can vary widely. For example, some pyrazole derivatives have been found to have antiviral activity, inhibiting the replication of certain viruses .

properties

IUPAC Name |

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c1-29-20-12-8-18(9-13-20)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)30-16-17-6-10-19(25)11-7-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTPMZNHUAUZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethoxyphenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B3004289.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3004304.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)